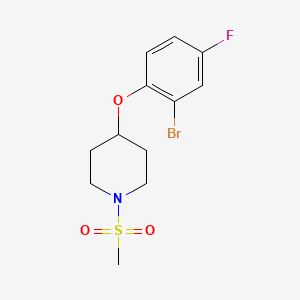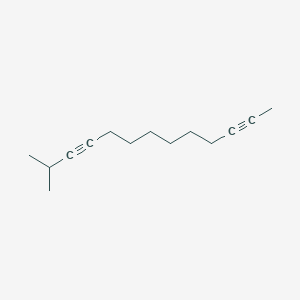
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a hydroxy-phenyl group, a sulfanylidene moiety, and a tetrazacyclotetradecyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane typically involves multi-step organic reactions. The process begins with the preparation of the tetrazacyclotetradecyl ring, followed by the introduction of the hydroxy-phenyl and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol.
Substitution: The hydroxy-phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action of hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphinothioic acid, P-phenyl-P-1,4,8,11-tetraazacyclotetradec-1-yl
- Phenylphosphonothioic acid
Uniqueness
Hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-lambda5-phosphane is unique due to its combination of a hydroxy-phenyl group, a sulfanylidene moiety, and a tetrazacyclotetradecyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
917838-68-7 |
|---|---|
Fórmula molecular |
C16H29N4OPS |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
hydroxy-phenyl-sulfanylidene-(1,4,8,11-tetrazacyclotetradec-1-yl)-λ5-phosphane |
InChI |
InChI=1S/C16H29N4OPS/c21-22(23,16-6-2-1-3-7-16)20-14-5-10-18-12-11-17-8-4-9-19-13-15-20/h1-3,6-7,17-19H,4-5,8-15H2,(H,21,23) |
Clave InChI |
SRZNSNLVLBADQA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCCN(CCNC1)P(=S)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[3-[5-(2,5-difluorophenyl)-3-(1-methyl-1,2-dihydroimidazol-1-ium-3-carbonyl)-2-phenyl-1,3,4-thiadiazol-2-yl]propyl]carbamate;iodide](/img/structure/B12607880.png)
![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
![1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12607897.png)
![Urea, [2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12607899.png)
![Benzo[B]thiophene-2-ethanamine, N,N-dimethyl-3-[1-(2-pyridinyl)ethyl]-](/img/structure/B12607904.png)


![Benzaldehyde, 2,5-dimethoxy-4-[[[4-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12607926.png)

![Spiro[1-azabicyclo[2.2.1]heptane-7,3-pyrrolidin]-2-one (9CI)](/img/structure/B12607936.png)
![3-Phenyl-1-[5-(propan-2-yl)-2H-1,2,3-triazol-4-yl]propan-1-one](/img/structure/B12607945.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12607951.png)
![6-(4-Methylphenyl)-2H-naphtho[2,3-D][1,3]dioxole](/img/structure/B12607959.png)
